molecular formula C12H10N2O2 B1347635 Methyl 2,3-dicyano-3-phenylpropanoate CAS No. 75024-36-1

Methyl 2,3-dicyano-3-phenylpropanoate

Cat. No.: B1347635
CAS No.: 75024-36-1
M. Wt: 214.22 g/mol
InChI Key: CCUQFUPPDNKKGG-UHFFFAOYSA-N
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Description

Methyl 2,3-dicyano-3-phenylpropanoate is a synthetic organic compound characterized by a phenyl group attached to a propanoate backbone substituted with two cyano (-CN) groups at the 2- and 3-positions, and a methyl ester moiety. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 222.22 g/mol. The compound’s structure combines ester and nitrile functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Nitriles are pivotal in cyclization reactions and heterocycle formation, while the ester group enhances solubility and reactivity in polar solvents.

Properties

IUPAC Name

methyl 2,3-dicyano-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11(8-14)10(7-13)9-5-3-2-4-6-9/h2-6,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUQFUPPDNKKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299423
Record name methyl 2,3-dicyano-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75024-36-1
Record name NSC130265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2,3-dicyano-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Ethyl 2,3-Dicyano-3-phenylpropanoate

The ethyl ester analog (C₁₃H₁₂N₂O₂ , MW: 236.25 g/mol) shares the same core structure but substitutes the methyl ester with an ethyl group. Key differences include:

  • Solubility: The methyl ester is more polar, likely exhibiting higher solubility in polar solvents (e.g., methanol, acetone) compared to the ethyl variant, which may favor slightly lipophilic environments.
  • Stability : The ethyl ester’s larger alkyl group could marginally enhance thermal stability but reduce hydrolysis susceptibility compared to the methyl ester.
  • Commercial Status: Ethyl 2,3-dicyano-3-phenylpropanoate is listed as discontinued by CymitQuimica , suggesting challenges in synthesis, regulatory compliance, or market demand. This discontinuation positions the methyl ester as a more viable alternative for research and industrial applications.
  • Regulatory Classification : Both compounds fall under HS code 29269000 (nitrile-function compounds) , indicating similar regulatory handling for international trade.

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Natural diterpene esters like sandaracopimaric acid methyl ester (MW: ~332.5 g/mol) differ significantly in structure and origin. These compounds, isolated from Austrocedrus chilensis resin, feature complex polycyclic frameworks with applications in traditional medicine and resin production. Key contrasts include:

  • Functional Groups: Diterpene esters lack cyano groups but often contain hydroxyl or carboxylic acid derivatives.
  • Applications: Used in fragrances, antimicrobial agents, and resin stabilization, whereas synthetic cyano-esters are tailored for reactivity in drug synthesis.
  • Synthesis: Diterpene esters are biosynthesized in plants, while methyl 2,3-dicyano-3-phenylpropanoate is synthesized via chemical routes (e.g., Knoevenagel condensation).

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends Applications Commercial Availability
This compound C₁₂H₁₀N₂O₂ 222.22 Ester, Nitriles Polar solvents Pharmaceutical intermediates Likely available (inferred)
Ethyl 2,3-dicyano-3-phenylpropanoate C₁₃H₁₂N₂O₂ 236.25 Ester, Nitriles Moderate polarity Discontinued (formerly R&D) Discontinued
Sandaracopimaric acid methyl ester C₂₁H₃₂O₃ ~332.5 Diterpene, Ester, Carboxylic acid derivative Lipophilic solvents Resins, antimicrobials Natural sourcing required

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